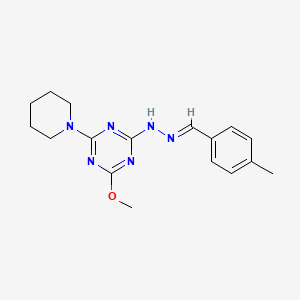![molecular formula C21H14BrN3O3S2 B11540552 4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-2-nitrophenol](/img/structure/B11540552.png)
4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitrophenol group, and a bromophenylmethylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Bromophenylmethylsulfanyl Group: This step involves the reaction of the benzothiazole derivative with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate aldehyde or ketone.
Nitration: The final step involves the nitration of the phenol ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or a ligand for certain receptors can be explored. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. For example, its ability to inhibit certain enzymes or receptors could make it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL
- 4-[(E)-[(2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL
Uniqueness
The uniqueness of 4-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-2-NITROPHENOL lies in the presence of the bromophenylmethylsulfanyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This could result in differences in reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C21H14BrN3O3S2 |
|---|---|
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
4-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-2-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O3S2/c22-15-4-1-13(2-5-15)12-29-21-24-17-7-6-16(10-20(17)30-21)23-11-14-3-8-19(26)18(9-14)25(27)28/h1-11,26H,12H2 |
Clé InChI |
SYMTXHXRRXOUDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540472.png)
![(9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene](/img/structure/B11540479.png)
![2,4-dichloro-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540484.png)
![2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540489.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11540495.png)
![N'-Cyclohexylidene-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11540497.png)

![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11540501.png)
![4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11540506.png)
![1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine](/img/structure/B11540512.png)
![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540519.png)
![2-(2-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11540526.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540553.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11540559.png)
